Cas no 39793-32-3 (5-(morpholin-4-yl)pentan-1-amine)

5-(Morpholin-4-yl)pentan-1-amine is a versatile amine derivative featuring a morpholine moiety, offering a balanced combination of reactivity and stability. Its structure, comprising a pentylamine chain terminated with a morpholine ring, makes it valuable as an intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The morpholine group enhances solubility and modulates electronic properties, while the primary amine functionality allows for further derivatization, such as amidation or Schiff base formation. This compound is particularly useful in the development of bioactive molecules, where its structural features can influence pharmacokinetic properties. Its synthetic flexibility and well-defined reactivity profile make it a practical choice for research and industrial applications.
5-(morpholin-4-yl)pentan-1-amine structure
39793-32-3 structure
Product Name:5-(morpholin-4-yl)pentan-1-amine
CAS No:39793-32-3
MF:C9H20N2O
MW:172.267902374268
CID:1086362
PubChem ID:7138467
Update Time:2025-10-30

5-(morpholin-4-yl)pentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Morpholinopentan-1-amine
    • (5-morpholin-4-ylpentyl)amine(SALTDATA: 2HCl)
    • 5-morpholin-4-ylpentan-1-amine
    • 4-Morpholinepentanamine 2HCl
    • 5-Morpholin-4-yl-pentylamine
    • 5-morpholino-pentylamine
    • 5-(morpholin-4-yl)pentan-1-amine
    • 4-MORPHOLINEPENTANAMINE
    • C78193
    • DB-106942
    • CHEMBRDG-BB 4011837
    • EN300-1826775
    • SCHEMBL5903339
    • 39793-32-3
    • DTXSID10427966
    • ZFJWLGSTGJGINS-UHFFFAOYSA-N
    • 5-(morpholin-4-yl)-pentylamine
    • CS-0266477
    • AKOS002670941
    • 5-morpholinylpentylamine
    • (5-MORPHOLIN-4-YLPENTYL)AMINE
    • MDL: MFCD00034762
    • Inchi: 1S/C9H20N2O/c10-4-2-1-3-5-11-6-8-12-9-7-11/h1-10H2
    • InChI Key: ZFJWLGSTGJGINS-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)CCCCCN

Computed Properties

  • Exact Mass: 172.15800
  • Monoisotopic Mass: 172.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 38.5Ų

Experimental Properties

  • PSA: 38.49000
  • LogP: 1.08580

5-(morpholin-4-yl)pentan-1-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 5-(morpholin-4-yl)pentan-1-amine

Introduction to 5-(morpholin-4-yl)pentan-1-amine (CAS No. 39793-32-3)

5-(morpholin-4-yl)pentan-1-amine, identified by its Chemical Abstracts Service (CAS) number 39793-32-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This amine derivative features a morpholine moiety linked to a pentan-1-amino backbone, making it a versatile intermediate in the development of various pharmacologically active molecules. The structural configuration of this compound not only lends itself to modifications for targeted biological activities but also opens avenues for exploring novel synthetic pathways.

The morpholine ring, a six-membered heterocyclic structure containing an oxygen atom, is known for its stability and ability to form hydrogen bonds, which are crucial for drug-receptor interactions. In contrast, the pentan-1-amino group provides a hydrophobic tail that can enhance membrane permeability, making 5-(morpholin-4-yl)pentan-1-amine a promising candidate for oral and transdermal drug delivery systems. The combination of these structural elements has garnered interest in medicinal chemistry for designing molecules with improved pharmacokinetic profiles.

Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their potential biological activities. Studies have highlighted the utility of 5-(morpholin-4-yl)pentan-1-amine as a scaffold in the development of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The morpholine ring’s ability to mimic natural binding pockets in enzymes has been exploited to design molecules with high affinity and selectivity.

In addition to its role in oncology, 5-(morpholin-4-yl)pentan-1-amine has shown promise in addressing inflammatory and autoimmune disorders. Researchers have demonstrated its efficacy in modulating cytokine release by interacting with specific receptors on immune cells. The compound’s ability to cross the blood-brain barrier has also opened avenues for treating neurodegenerative diseases, where central nervous system targeting is essential.

The synthesis of 5-(morpholin-4-yl)pentan-1-amine involves multi-step organic reactions, including nucleophilic substitution and reductive amination. Recent innovations in catalytic methods have streamlined these processes, reducing reaction times and improving yields. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct the morpholine-pentanamine linkage efficiently. Such advancements not only enhance scalability but also align with green chemistry principles by minimizing waste and energy consumption.

The pharmacological profile of 5-(morpholin-4-yl)pentan-1-amine has been further elucidated through structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into how the compound interacts with biological targets at the molecular level. Understanding these interactions is pivotal for optimizing drug candidates and predicting their therapeutic efficacy.

Preclinical studies have demonstrated the safety and tolerability of 5-(morpholin-4-yl)pentan-1-amine when administered orally or intravenously. Pharmacokinetic analyses indicate moderate bioavailability coupled with a reasonable half-life, suggesting potential for once-daily dosing regimens. These findings are particularly encouraging for chronic disease management where patient compliance is critical.

The future prospects of 5-(morpholin-4-ylo pentan -1 -amine) (CAS No. 39793 -32 -3) are vast, with ongoing research exploring its applications in antibiotic development and antimicrobial agents. The morpholine scaffold’s ability to disrupt bacterial cell wall synthesis has been investigated, offering a novel approach to combat antibiotic-resistant strains.

In conclusion,5-(morpholin -4 - yl ) pentan -1 - am ine stands as a testament to the ingenuity of modern pharmaceutical chemistry. Its unique structural features make it a valuable tool for drug discovery across multiple therapeutic areas. As research continues to uncover new applications and synthetic methodologies, this compound promises to remain at the forefront of medicinal innovation.

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